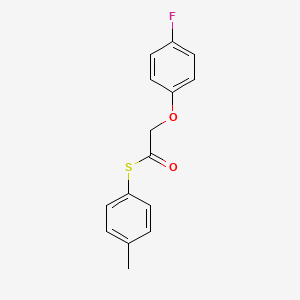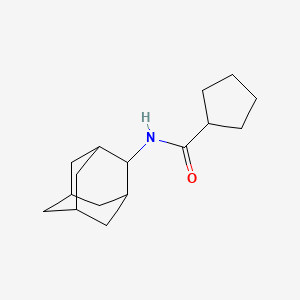
N-2-adamantylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantylcyclopentanecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ACPD and is classified as an adamantane derivative. ACPD has been found to have properties that make it useful for a variety of research purposes, including its ability to act as an agonist for certain receptors in the brain.
作用机制
The mechanism of action of ACPD involves its ability to bind to certain receptors in the brain. Specifically, ACPD acts as an agonist for the metabotropic glutamate receptor. This receptor is involved in a variety of processes, including synaptic plasticity, learning, and memory. By binding to this receptor, ACPD can modulate the activity of neurons in the brain and affect these processes.
Biochemical and Physiological Effects:
ACPD has been found to have a variety of biochemical and physiological effects. For example, it has been found to increase the release of glutamate in the brain, which can affect synaptic plasticity and learning. ACPD has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of ACPD is that it is a relatively stable compound that can be easily synthesized. This makes it useful for a variety of research purposes. However, one limitation of ACPD is that it can be difficult to work with in certain experimental conditions. For example, it may be unstable in certain solvents or at certain temperatures.
未来方向
There are many potential future directions for research on ACPD. One area of interest is its potential use in the treatment of neurological disorders. For example, ACPD may be useful in the treatment of Parkinson's disease or Alzheimer's disease. Another area of interest is its potential use in the study of synaptic plasticity and learning. ACPD may be useful in understanding how these processes work at the molecular level. Finally, ACPD may have potential applications in the development of new drugs or therapies for a variety of conditions.
合成方法
ACPD can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of adamantane with nitric acid to form 2-nitroadamantane. The second step involves the reduction of 2-nitroadamantane to 2-aminoadamantane. Finally, 2-aminoadamantane is reacted with cyclopentanecarboxylic acid to form ACPD.
科学研究应用
ACPD has been found to have a variety of potential research applications. One of the most promising applications is its ability to act as an agonist for certain receptors in the brain. These receptors are involved in a variety of processes, including learning and memory. ACPD has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
属性
IUPAC Name |
N-(2-adamantyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-16(12-3-1-2-4-12)17-15-13-6-10-5-11(8-13)9-14(15)7-10/h10-15H,1-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFGIRLSJRNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

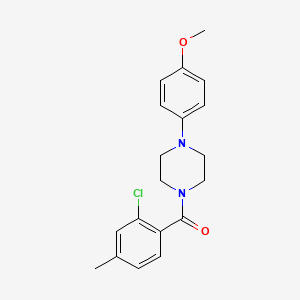


![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
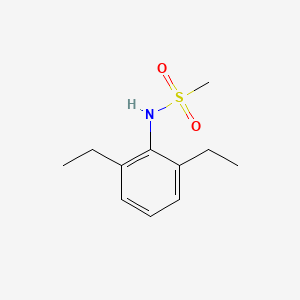

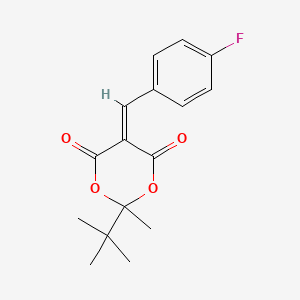
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

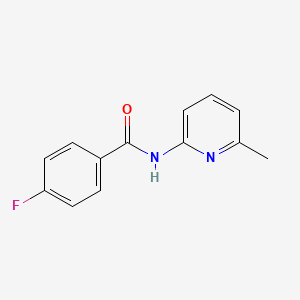
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
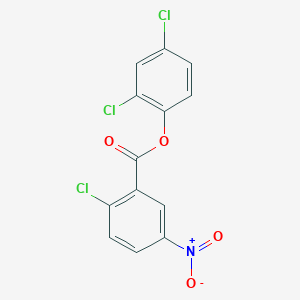
![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
